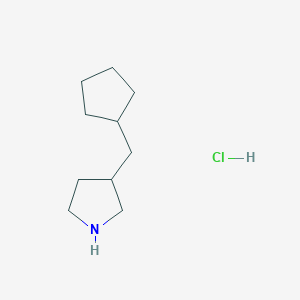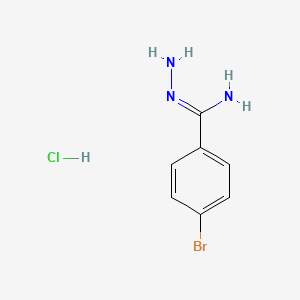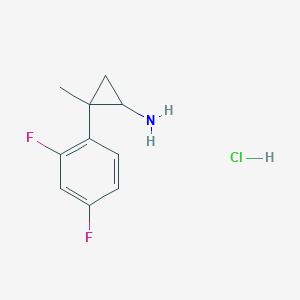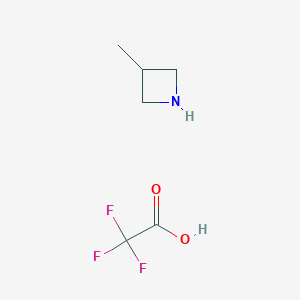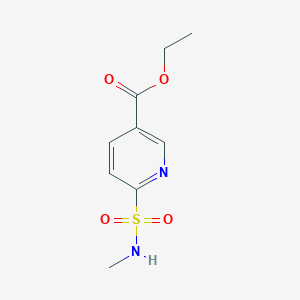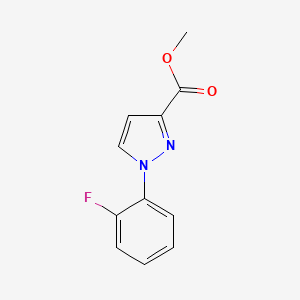
methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
Methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate, commonly referred to as 2-fluorophenyl-pyrazole-3-carboxylate (FPPC) is a synthetic compound that has been used in numerous scientific research applications. It is a versatile compound, with a wide range of properties that make it suitable for a variety of applications. FPPC has been used in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and as a reagent for the detection of small molecules. It has also been used in the study of enzyme kinetics and the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate is a compound with a pyrazole core, which is known for its bioisosteric replacement of an indazole ring associated with synthetic cannabinoids. Its structural and analytical characterization is crucial in the field of drug testing and analysis, as mislabeling of research chemicals can occur (McLaughlin et al., 2016).
Molecular Docking and Drug Efficacy
- In the search for novel and effective drugs, pyrazoles like methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate are significant. Their potential in drug discovery, especially in the context of anti-inflammatory properties, has been explored through molecular docking studies (Thangarasu et al., 2019).
Structural and Theoretical Investigations
- This compound's derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been the subject of combined experimental and theoretical studies, including 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. These studies aid in understanding the molecular structure and properties (Viveka et al., 2016).
Antitumor Evaluation
- Pyrazoles like this compound have been synthesized and evaluated for their antitumor properties. They have shown promise in inhibiting the growth of human breast adenocarcinoma cells, demonstrating their potential in cancer therapy (Abdellatif et al., 2014).
Eigenschaften
IUPAC Name |
methyl 1-(2-fluorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-16-11(15)9-6-7-14(13-9)10-5-3-2-4-8(10)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUXMCDUDUXGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate | |
CAS RN |
1803590-43-3 | |
| Record name | methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



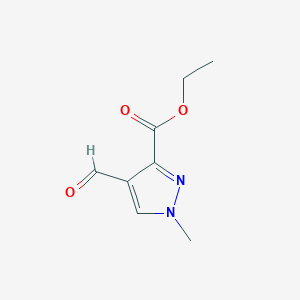
![methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride](/img/structure/B1430645.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate](/img/structure/B1430646.png)
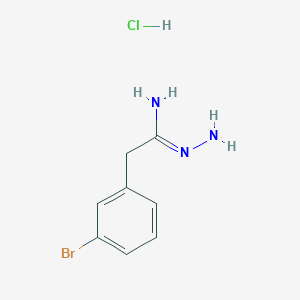
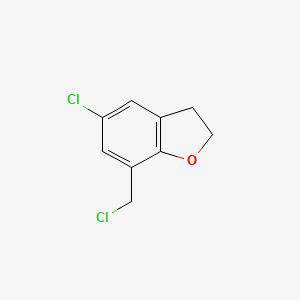
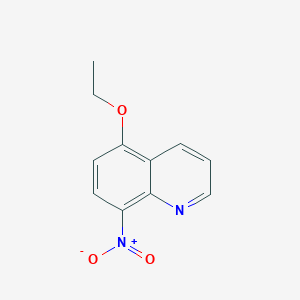
![3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1430650.png)
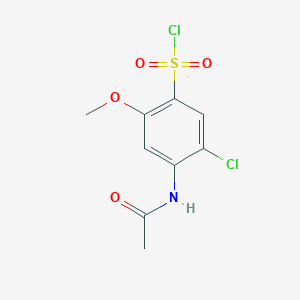
![[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B1430652.png)
